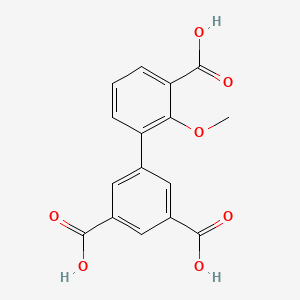

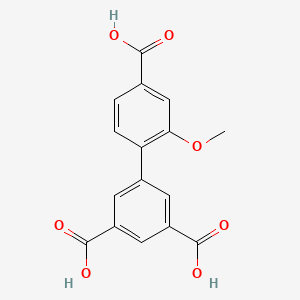

4-(3,5-Dicarboxyphenyl)-3-methoxybenzoic acid, 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

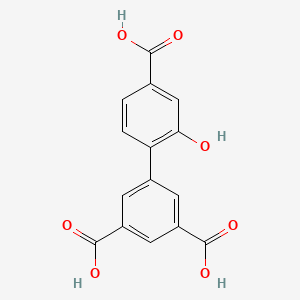

The compound “4-(3,5-Dicarboxyphenyl)-3-methoxybenzoic acid” is a complex organic molecule with multiple functional groups, including carboxylic acids and a methoxy group. It likely belongs to the class of compounds known as aromatic carboxylic acids, which are widely used in various fields such as medicine, agriculture, and materials science .

Synthesis Analysis

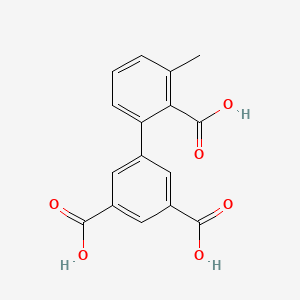

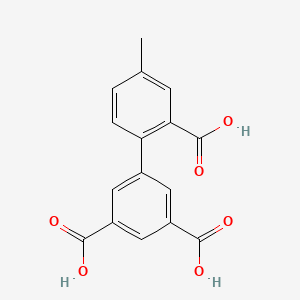

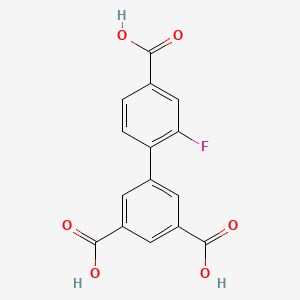

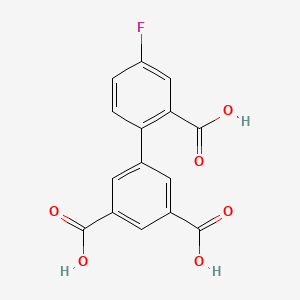

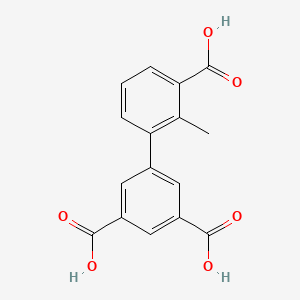

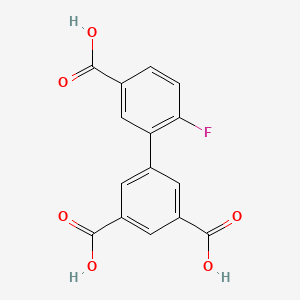

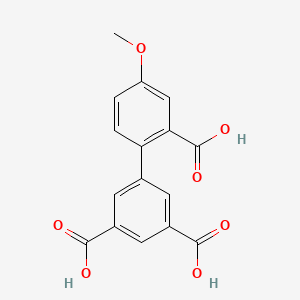

The synthesis of such a compound would likely involve multiple steps, including the formation of the aromatic rings, the introduction of the carboxylic acid groups, and the addition of the methoxy group. A common method for introducing carboxylic acid groups into aromatic rings is through electrophilic aromatic substitution reactions . The methoxy group could potentially be introduced through a Williamson ether synthesis or a similar method .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two aromatic rings, one of which has a methoxy group attached and both of which have carboxylic acid groups. The exact structure would depend on the positions of these groups on the rings .Chemical Reactions Analysis

As an aromatic carboxylic acid, this compound could participate in a variety of chemical reactions. The carboxylic acid groups could undergo reactions such as esterification or amide formation. The aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of carboxylic acid groups would likely make the compound acidic. The compound is likely to be solid at room temperature .Wissenschaftliche Forschungsanwendungen

Component in Metal-Organic Frameworks (MOFs)

“4-(3,5-Dicarboxyphenyl)-3-methoxybenzoic acid” can be used as a ligand to construct metal-organic frameworks (MOFs). For instance, a novel NbO type microporous metal–organic framework Cu2L (ZJU-32) was solvothermally synthesized and structurally characterized . The activated ZJU-32a exhibits high permanent porosity with the Brunauer–Emmett–Teller (BET) surface area of 3831 m2 g−1 and the pore volume of 1.482 cm3 g−1 .

Methane Storage and Carbon Dioxide Capture

The aforementioned MOF (ZJU-32) exhibits potential for both methane storage and carbon dioxide capture at room temperature . This is due to its high porosity and large surface area, which allow for the adsorption of these gases.

Rare Earth Ion Adsorption

In addition to dye adsorption, these materials may also have potential for the adsorption of rare earth ions . This could have applications in areas such as water treatment, where the removal of these ions is often necessary.

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with metal ions such as zn(ii) and cd(ii) under hydrothermal conditions .

Mode of Action

The compound’s interaction with its targets results in the formation of coordination polymers . These polymers are constructed from 6-connecting Ln2 clusters and 4-connecting tetracarboxylate ligands

Biochemical Pathways

The compound’s interaction with its targets leads to the formation of coordination polymers . These polymers possess a 3D open framework built from 6-connecting Ln2 clusters and 4-connecting tetracarboxylate ligands .

Result of Action

Similar compounds have been shown to exhibit weak antiferromagnetic interactions and a distinct slow relaxation phenomenon .

Action Environment

Similar compounds have been synthesized under hydrothermal conditions , suggesting that temperature and pressure may play a role in the compound’s action.

Safety and Hazards

Eigenschaften

IUPAC Name |

5-(4-carboxy-2-methoxyphenyl)benzene-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O7/c1-23-13-7-8(14(17)18)2-3-12(13)9-4-10(15(19)20)6-11(5-9)16(21)22/h2-7H,1H3,(H,17,18)(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLLMZOWRLAQLRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC(=C2)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10691887 |

Source

|

| Record name | 2'-Methoxy[1,1'-biphenyl]-3,4',5-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10691887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-Dicarboxyphenyl)-3-methoxybenzoic acid | |

CAS RN |

1261914-76-4 |

Source

|

| Record name | 2'-Methoxy[1,1'-biphenyl]-3,4',5-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10691887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.